molecular formula C10H15NO3S B11748634 (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

Cat. No.: B11748634
M. Wt: 229.30 g/mol
InChI Key: SLXFZGMMNCYWJF-JTQLQIEISA-N
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Description

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethylsulfonyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-(ethylsulfonyl)acetophenone using chiral catalysts or biocatalysts. The reaction conditions often include the use of hydrophilic organic solvents like isopropanol to enhance the solubility of the substrate and improve the yield and enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be achieved through biocatalytic processes using recombinant whole-cell systems. These systems employ engineered microorganisms, such as Escherichia coli, to catalyze the reduction of the ketone precursor to the desired chiral alcohol with high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylsulfonyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(2R)-2-amino-2-(4-ethylsulfonylphenyl)ethanol

InChI

InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1

InChI Key

SLXFZGMMNCYWJF-JTQLQIEISA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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